molecular formula C15H19Br3N2 B14344057 1-(2-Bromoethyl)-1'-propyl-4,4'-bipyridin-1-ium dibromide CAS No. 103232-80-0

1-(2-Bromoethyl)-1'-propyl-4,4'-bipyridin-1-ium dibromide

Cat. No.: B14344057
CAS No.: 103232-80-0
M. Wt: 467.0 g/mol
InChI Key: AQJQBQSVIHYKJG-UHFFFAOYSA-L
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Description

1-(2-Bromoethyl)-1’-propyl-4,4’-bipyridin-1-ium dibromide is a chemical compound that belongs to the class of bipyridinium salts. This compound is characterized by the presence of a bromoethyl group and a propyl group attached to the bipyridinium core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-1’-propyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with 1-bromo-2-chloroethane and 1-bromopropane under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to facilitate the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of 1-(2-Bromoethyl)-1’-propyl-4,4’-bipyridin-1-ium dibromide may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-1’-propyl-4,4’-bipyridin-1-ium dibromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 1-(2-Bromoethyl)-1’-propyl-4,4’-bipyridin-1-ium dibromide include nucleophiles such as amines, thiols, and alcohols, as well as oxidizing and reducing agents like potassium permanganate and sodium borohydride. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and solvent to achieve the desired products .

Major Products Formed

The major products formed from the reactions of 1-(2-Bromoethyl)-1’-propyl-4,4’-bipyridin-1-ium dibromide depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted bipyridinium salts, while oxidation and reduction reactions can lead to the formation of different redox-active species .

Scientific Research Applications

1-(2-Bromoethyl)-1’-propyl-4,4’-bipyridin-1-ium dibromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-1’-propyl-4,4’-bipyridin-1-ium dibromide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromoethyl group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. The bipyridinium core can also participate in redox reactions, affecting the redox state of the target molecules and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)-1’-propyl-4,4’-bipyridin-1-ium chloride
  • 1-(2-Iodoethyl)-1’-propyl-4,4’-bipyridin-1-ium iodide
  • 1-(2-Bromoethyl)-1’-methyl-4,4’-bipyridin-1-ium bromide

Uniqueness

1-(2-Bromoethyl)-1’-propyl-4,4’-bipyridin-1-ium dibromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromoethyl and propyl groups allows for versatile chemical modifications and interactions with a wide range of molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

103232-80-0

Molecular Formula

C15H19Br3N2

Molecular Weight

467.0 g/mol

IUPAC Name

1-(2-bromoethyl)-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide

InChI

InChI=1S/C15H19BrN2.2BrH/c1-2-8-17-9-3-14(4-10-17)15-5-11-18(12-6-15)13-7-16;;/h3-6,9-12H,2,7-8,13H2,1H3;2*1H/q+2;;/p-2

InChI Key

AQJQBQSVIHYKJG-UHFFFAOYSA-L

Canonical SMILES

CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCBr.[Br-].[Br-]

Origin of Product

United States

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